molecular formula C18H28N2O7 B11926732 ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate

((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate

Cat. No.: B11926732
M. Wt: 384.4 g/mol
InChI Key: JSGYIGVMZWGVDH-OCTIXAOTSA-N
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Description

((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate is a chemical compound that belongs to the class of dipeptides It is a dihydrate form, meaning it contains two molecules of water of crystallization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate typically involves the coupling of (S)-1-carboxy-3-phenylpropyl with L-alanyl-L-proline. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline: The anhydrous form of the compound.

    ((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline monohydrate: Contains one molecule of water of crystallization.

    Other dipeptides: Compounds with similar structures but different amino acid sequences.

Uniqueness

((S)-1-carboxy-3-phenylpropyl)-L-alanyl-L-proline dihydrate is unique due to its specific combination of amino acids and the presence of two water molecules in its crystalline structure. This can influence its solubility, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H28N2O7

Molecular Weight

384.4 g/mol

IUPAC Name

(2R)-1-[(2S)-2-aminopropanoyl]-2-[(1S)-1-carboxy-3-phenylpropyl]pyrrolidine-2-carboxylic acid;dihydrate

InChI

InChI=1S/C18H24N2O5.2H2O/c1-12(19)15(21)20-11-5-10-18(20,17(24)25)14(16(22)23)9-8-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11,19H2,1H3,(H,22,23)(H,24,25);2*1H2/t12-,14+,18+;;/m0../s1

InChI Key

JSGYIGVMZWGVDH-OCTIXAOTSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@@]1([C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O)N.O.O

Canonical SMILES

CC(C(=O)N1CCCC1(C(CCC2=CC=CC=C2)C(=O)O)C(=O)O)N.O.O

Origin of Product

United States

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